(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenylformamido group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: This involves the reaction of a suitable amine with an acyl chloride to form an amide intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiophen-2-yl Group Addition: The thiophen-2-yl group is added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFOITBHAVTYPU-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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